![molecular formula C23H22N2O3S3 B2649808 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 922473-69-6](/img/structure/B2649808.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide” is a compound that has been synthesized and studied for its potential applications . The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The compound was synthesized with a yield of 58%. The 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) data were provided, and the MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
The compound was synthesized as described above, and the reaction was monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
The compound was synthesized with a yield of 65%, and the 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided. The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Scientific Research Applications
Antioxidant Properties
Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. The presence of the thiazole ring in this compound suggests potential antioxidant effects, which could be explored further in vitro and in vivo studies .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have been investigated for their analgesic and anti-inflammatory properties. The compound’s structure may contribute to pain relief and reduction of inflammation. Preclinical studies could assess its efficacy in pain models and inflammation-related pathways .
Antimicrobial and Antifungal Activity
Thiazoles are known for their antimicrobial and antifungal effects. Researchers could evaluate this compound against bacterial strains (such as Gram-positive and Gram-negative bacteria) and fungal species (including Candida and Aspergillus). Minimum inhibitory concentration (MIC) assays would provide insights into its potency .
Antiviral Potential
Given the ongoing need for antiviral drugs, investigating the compound’s antiviral activity is crucial. In vitro studies could assess its effectiveness against specific viruses (e.g., herpes simplex virus, influenza, or HIV). Mechanistic studies would elucidate its mode of action .
Diuretic Properties
Thiazoles have been explored as diuretic agents. Researchers could investigate whether this compound affects renal function, sodium excretion, or water balance. Animal models and pharmacokinetic studies would be informative .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties. In vitro assays using neuronal cell lines or animal models could evaluate its ability to prevent neurodegeneration, enhance neuronal survival, or modulate neurotransmitter systems .
Mechanism of Action
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c1-31(27,28)19-10-11-20-21(16-19)30-23(24-20)25(14-13-18-8-5-15-29-18)22(26)12-9-17-6-3-2-4-7-17/h2-8,10-11,15-16H,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSBHHYUPZKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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